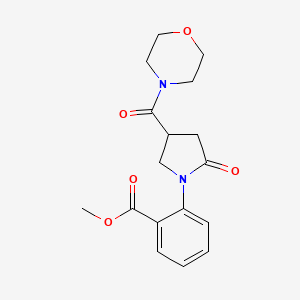
Methyl o-(4-morpholinocarbonyl-2-oxo-1-pyrrolidinyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl o-(4-morpholinocarbonyl-2-oxo-1-pyrrolidinyl)benzoate is an organic compound that belongs to the class of esters It features a benzoate group attached to a pyrrolidinyl ring, which is further substituted with a morpholinocarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl o-(4-morpholinocarbonyl-2-oxo-1-pyrrolidinyl)benzoate typically involves the esterification of benzoic acid derivatives with appropriate alcohols under acidic conditions. One common method includes the reaction of methyl benzoate with morpholinocarbonyl-substituted pyrrolidinone in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and distillation are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl o-(4-morpholinocarbonyl-2-oxo-1-pyrrolidinyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoate ring, leading to various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitrating agents (HNO₃/H₂SO₄) and halogenating agents (Br₂/FeBr₃) are employed for substitution reactions
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted benzoate derivatives
Scientific Research Applications
Methyl o-(4-morpholinocarbonyl-2-oxo-1-pyrrolidinyl)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl o-(4-morpholinocarbonyl-2-oxo-1-pyrrolidinyl)benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl benzoate
- Ethyl benzoate
- Methyl butyrate
- Ethyl acetate
Uniqueness
Methyl o-(4-morpholinocarbonyl-2-oxo-1-pyrrolidinyl)benzoate is unique due to the presence of the morpholinocarbonyl and pyrrolidinyl groups, which impart distinct chemical and biological properties. These structural features differentiate it from simpler esters like methyl benzoate and ethyl acetate, making it a valuable compound for specialized applications .
Properties
CAS No. |
39630-20-1 |
|---|---|
Molecular Formula |
C17H20N2O5 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
methyl 2-[4-(morpholine-4-carbonyl)-2-oxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C17H20N2O5/c1-23-17(22)13-4-2-3-5-14(13)19-11-12(10-15(19)20)16(21)18-6-8-24-9-7-18/h2-5,12H,6-11H2,1H3 |
InChI Key |
IUXOHNXARPHURE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2CC(CC2=O)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















